molecular formula C24H17BrN3O4P B14361554 [(4-Bromo-2,6-dinitrophenyl)imino](triphenyl)-lambda~5~-phosphane CAS No. 91539-62-7

[(4-Bromo-2,6-dinitrophenyl)imino](triphenyl)-lambda~5~-phosphane

Katalognummer: B14361554
CAS-Nummer: 91539-62-7
Molekulargewicht: 522.3 g/mol
InChI-Schlüssel: MKBWMVJITCFTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromo group, two nitro groups, and a phenyl-imino linkage to a triphenyl-phosphane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane typically involves the reaction of 4-bromo-2,6-dinitroaniline with triphenylphosphine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane oxide
  • (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane amine

Uniqueness

(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

91539-62-7

Molekularformel

C24H17BrN3O4P

Molekulargewicht

522.3 g/mol

IUPAC-Name

(4-bromo-2,6-dinitrophenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C24H17BrN3O4P/c25-18-16-22(27(29)30)24(23(17-18)28(31)32)26-33(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17H

InChI-Schlüssel

MKBWMVJITCFTBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2[N+](=O)[O-])Br)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.